1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride

Medicinal Chemistry Building Block Procurement Parallel Synthesis

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride (CAS 1956377-48-2) is a racemic, fused bicyclic heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine core with an ethan-1-amine substituent at the 3-position, supplied as the hydrochloride salt (molecular formula C₈H₁₁ClN₄, MW 198.65 g/mol). The compound belongs to the triazolopyridine class, which has been extensively patented as a privileged scaffold for kinase inhibitor discovery, notably targeting c-Met, p38 MAPK, and GSK-3β.

Molecular Formula C8H11ClN4
Molecular Weight 198.65
CAS No. 1956377-48-2
Cat. No. B3113553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride
CAS1956377-48-2
Molecular FormulaC8H11ClN4
Molecular Weight198.65
Structural Identifiers
SMILESCC(C1=NN=C2N1C=CC=C2)N.Cl
InChIInChI=1S/C8H10N4.ClH/c1-6(9)8-11-10-7-4-2-3-5-12(7)8;/h2-6H,9H2,1H3;1H
InChIKeyZXYVDNSPIIYLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride (CAS 1956377-48-2): Core Scaffold Identity and Procurement-Relevant Profile


1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride (CAS 1956377-48-2) is a racemic, fused bicyclic heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine core with an ethan-1-amine substituent at the 3-position, supplied as the hydrochloride salt (molecular formula C₈H₁₁ClN₄, MW 198.65 g/mol) . The compound belongs to the triazolopyridine class, which has been extensively patented as a privileged scaffold for kinase inhibitor discovery, notably targeting c-Met, p38 MAPK, and GSK-3β [1][2][3]. It is supplied as a research chemical for further manufacturing use, with commercially available purity specifications ranging from ≥95% to ≥97% depending on the vendor .

Why Generic 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride Substitution Carries Procurement Risk


Substituting 1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride with a positional isomer (e.g., 5-yl or 8-yl), a different salt form (free base), an enantiopure stereoisomer, or a tetrahydro-saturated analog is not scientifically neutral. Positional isomerism on the triazolopyridine core directly alters the vector of the ethanamine side chain and the electronic character of the fused ring system, which in turn governs binding pose and selectivity in the kinase ATP pocket—the 3-position is specifically exploited in both c-Met and GSK-3β inhibitor programs for optimal hinge-region interactions [1][2]. The hydrochloride salt form confers aqueous solubility and solid-state stability advantages over the free base, affecting both handling reproducibility and downstream reaction yields in parallel synthesis workflows [3]. Furthermore, the racemic nature of this compound (vs. the (R)-enantiomer, CAS 1217810-82-6) determines whether it is fit for initial broad screening or for stereospecific SAR follow-up . Each of these differentiation axes is quantifiably material to experimental outcomes, as detailed in Section 3.

Quantitative Differential Evidence: 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride vs. Closest Analogs


Salt-Form Solubility and Stability Advantage: HCl Salt vs. Free Base (CAS 900641-16-9)

The hydrochloride salt (CAS 1956377-48-2, MW 198.65) is explicitly reported to exhibit enhanced aqueous solubility and solid-state stability compared to the free base form (CAS 900641-16-9, MW 162.19) [1]. This is a consistent class-level observation for triazolopyridine ethanamine derivatives, where hydrochloride salt formation improves handling characteristics and formulation compatibility in aqueous assay systems [1]. The free base requires storage at 2–8°C sealed in dry conditions to prevent degradation, whereas the hydrochloride salt can be stored long-term in a cool, dry place without refrigeration .

Medicinal Chemistry Building Block Procurement Parallel Synthesis

Regiochemical Specificity: 3-yl Substitution Is the Kinase Hinge-Binding Vector Confirmed in c-Met and GSK-3β Inhibitor Programs

The 3-position of the [1,2,4]triazolo[4,3-a]pyridine scaffold is the critical attachment point for the ethanamine side chain that projects into the kinase hinge region. Published SAR studies confirm that 3-substituted triazolo[4,3-a]pyridines yield potent c-Met inhibitors (compound 4d: c-Met IC₅₀ in the nanomolar range with high selectivity over 59 other kinases) [1] and GSK-3β inhibitors (lead compounds 10 and 11: GSK-3β IC₅₀ = 0.34 μM and 13 nM, respectively) [2]. In contrast, the 5-yl isomer (CAS 1554426-18-4) and 8-yl isomer (CAS 1554425-57-8) project the amine vector at different trajectories from the fused ring plane, which fundamentally alters the binding pose; neither isomer has been reported as the core attachment point in any peer-reviewed kinase inhibitor SAR study matching the depth of characterization available for the 3-yl series [3]. Patent EP2081931B1 explicitly claims [1,2,4]triazolo[4,3-a]pyridine derivatives with substitution at the 3-position as hepatocyte growth factor receptor (c-Met) inhibitors [3].

Kinase Inhibitor Design Structure-Activity Relationship Fragment-Based Drug Discovery

Racemic Composition: Broad Screening Utility vs. Enantiopure (R)-Isomer Cost and Application Profile

The target compound is the racemic (R/S) mixture, while the (R)-enantiomer (CAS 1217810-82-6) is separately available. The racemic form is appropriate for initial high-throughput screening and fragment-based campaigns where stereochemistry has not yet been resolved, whereas the enantiopure (R)-form is supplied for downstream stereochemical interaction mapping and chiral SAR refinement . Procurement pricing reflects this divergence in application stage: the racemic HCl salt is available at $184/100mg and $491/1g (AKSci) ; the free base racemate is priced at approximately ¥1501/100mg (~$206) from Macklin [1]. The (R)-enantiomer from Chemscene is listed at $34/100mg (purity 98%) but this catalog listing may reflect a different compound entry; BOC Sciences supplies the (R)-enantiomer for heterocyclic electronic investigations and stereochemical interaction mapping, with pricing available on quote .

Chiral SAR Hit Identification Lead Optimization

Chromatographic Purity Specifications: HCl Salt Target Purity ≥97% vs. Free Base Typical Purity 95%

The hydrochloride salt is commercially available at higher minimum purity specifications than the free base form across multiple vendors. Chemscene supplies the HCl salt at ≥97% purity , and MolCore offers it at NLT 98% . In comparison, the free base (CAS 900641-16-9) is typically supplied at ≥95% purity by AKSci and Macklin [1]. The 2% higher purity floor for the HCl salt translates to a maximum total impurity burden of ≤3% vs. ≤5% for the free base, which is material when the building block is used in late-stage parallel synthesis where impurity carry-through can confound biological assay interpretation.

Quality Control Analytical Chemistry Reproducibility

Molecular Weight Differential and Its Impact on Reaction Stoichiometry Calculations

The HCl salt (MW 198.65 g/mol) has a molecular weight 22.4% higher than the free base (MW 162.19 g/mol) due to the hydrochloride counterion . This difference directly affects stoichiometric calculations in parallel synthesis: for a reaction requiring 1.0 mmol of the free amine, the operator must weigh 198.65 mg of the HCl salt vs. 162.19 mg of the free base—a 36.46 mg difference per millimole. When scaling to multi-gram library production, miscalculation of salt form leads to systematic under- or over-dosing of the building block, which propagates into yield errors and impurity profiles across the entire compound library .

Synthetic Chemistry Scale-Up Calculations Reaction Optimization

Optimal Application Scenarios for 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Construction Targeting the Hinge-Binding Motif

The 3-yl-substituted triazolopyridine scaffold is a validated hinge-binding motif for c-Met, p38 MAPK, and GSK-3β kinase inhibitor programs [1][2]. The hydrochloride salt form enables direct dissolution in aqueous assay buffers at concentrations up to 10 mM in DMSO with subsequent aqueous dilution, facilitating high-throughput biochemical screening without the solubility limitations observed with the free base . The ≥97% purity specification minimizes false hit rates in primary screening campaigns, while the racemic composition is optimal for initial fragment hit identification where the stereochemical preference of the target protein has not yet been determined .

Parallel Synthesis of Focused Kinase Inhibitor Libraries via 3-Position Elaboration

For medicinal chemistry teams synthesizing focused libraries around the [1,2,4]triazolo[4,3-a]pyridine core, the hydrochloride salt provides a single, well-defined starting material with precisely known molecular weight (198.65 g/mol) for automated parallel synthesis platforms [1]. The 3-position ethanamine handle is directly amenable to amide coupling, reductive amination, and urea formation chemistries, enabling rapid SAR exploration of the solvent-exposed region of the kinase ATP pocket. The higher purity floor (≥97%) relative to the free base (≥95%) reduces the risk of impurity-derived side products in library production, improving the interpretability of SAR data across compound series [2].

GSK-3β CNS-Targeted Probe Development with Neuroprotective Endpoint Assays

The 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl) scaffold, when elaborated with indolyl-maleimide moieties, has yielded GSK-3β inhibitors with IC₅₀ values of 13 nM and demonstrated in vivo efficacy in reducing cerebral infarct volume by 15% in MCAO stroke models [1]. The hydrochloride salt form of the building block ensures adequate aqueous solubility for the multi-step synthesis of these advanced probes. Researchers pursuing CNS kinase targets should prioritize the 3-yl isomer over the 5-yl or 8-yl isomers, as only the 3-yl scaffold has published GSK-3β co-crystallography and cellular target engagement data confirming the binding mode [1].

c-Met Oncology Program Hit-to-Lead Chemistry Requiring High Selectivity Over the Kinome

Compound 4d, a 3-substituted [1,2,4]triazolo[4,3-a]pyridine derivative, demonstrated nanomolar c-Met inhibition with selectivity over 59 other kinases [1]. The racemic building block enables rapid synthesis of screening libraries to establish initial SAR, after which the (R)-enantiomer (CAS 1217810-82-6) can be procured for stereospecific optimization once the eutomer is identified [2]. This staged procurement strategy—racemic for hit identification, enantiopure for lead optimization—maximizes cost efficiency while ensuring access to the optimal stereochemistry when it becomes scientifically necessary .

Quote Request

Request a Quote for 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.